molecular formula C7H2F3IN2O B14803436 5-Iodo-6-(trifluoromethoxy)picolinonitrile

5-Iodo-6-(trifluoromethoxy)picolinonitrile

Cat. No.: B14803436
M. Wt: 314.00 g/mol
InChI Key: COMHAGDJEIADJT-UHFFFAOYSA-N
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Description

5-Iodo-6-(trifluoromethoxy)picolinonitrile is a chemical compound with the molecular formula C7H2F3IN2O and a molecular weight of 314.0032596 . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a picolinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Iodo-6-(trifluoromethoxy)picolinonitrile involves several steps. One common method includes the iodination of a picolinonitrile derivative followed by the introduction of a trifluoromethoxy group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Iodo-6-(trifluoromethoxy)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-Iodo-6-(trifluoromethoxy)picolinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodo-6-(trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the trifluoromethoxy group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Iodo-6-(trifluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:

    5-Iodo-6-methoxypicolinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    6-(Trifluoromethoxy)picolinonitrile: Lacks the iodine atom but contains the trifluoromethoxy group.

    5-Bromo-6-(trifluoromethoxy)picolinonitrile: Contains a bromine atom instead of an iodine atom.

These compounds share similar structural features but differ in their reactivity and applications due to the presence of different substituents .

Properties

Molecular Formula

C7H2F3IN2O

Molecular Weight

314.00 g/mol

IUPAC Name

5-iodo-6-(trifluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2F3IN2O/c8-7(9,10)14-6-5(11)2-1-4(3-12)13-6/h1-2H

InChI Key

COMHAGDJEIADJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)OC(F)(F)F)I

Origin of Product

United States

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